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Compound of Interest

Compound Name: 1-Hydroxy-2-hexadecen-4-one

Cat. No.: B15177116

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 1-Hydroxy-2-hexadecen-4-
one is not readily available in the current scientific literature. This guide is therefore based on
established principles of organic chemistry, data from analogous compounds, and predictive
methodologies. All information should be treated as a theoretical guide for research and
development purposes.

Introduction

1-Hydroxy-2-hexadecen-4-one is a long-chain, polyfunctionalized organic molecule. Its
structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone, suggests a
potential for diverse chemical reactivity and biological activity. The a,3-unsaturated ketone
moiety is a well-known reactive pharmacophore, and the long hydrocarbon tail imparts
significant lipophilicity. This combination of features makes it a molecule of interest for
applications in materials science, organic synthesis, and pharmacology, particularly in the
development of novel therapeutic agents.

Predicted Chemical and Physical Properties

Quantitative data for 1-Hydroxy-2-hexadecen-4-one is not available. The following table
summarizes the predicted properties based on its structure and comparison with related long-
chain alcohols and ketones.
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Predicted

Property . Basis of Prediction
Value/iInformation
Molecular Formula C16H3002
Molecular Weight 254.41 g/mol
Likely a waxy solid or viscous Based on long-chain fatty
Appearance )
oil at room temperature. alcohols and ketones.
Analogy with long-chain
saturated alcohols and
] ] Estimated to be in the range of  ketones. The presence of the
Melting Point
30-60 °C. double bond and polar groups
will influence the crystal
packing.
High, likely >300 °C at Characteristic of high
N ) atmospheric pressure. Prone molecular weight organic
Boiling Point o ) )
to decomposition at high compounds with polar
temperatures. functional groups.
Insoluble in water. Soluble in
nonpolar organic solvents
(e.g., hexane, ether, The long Ci2 alkyl chain
Solubility chloroform) and moderately dictates its solubility, making it
soluble in polar organic highly nonpolar.
solvents (e.g., ethanol,
acetone).
Potentially unstable to heat,
] ] a,B-Unsaturated carbonyl
light, and strong acids or
. compounds can undergo
Stability bases due to the presence of

the a,pB-unsaturated ketone

system.

polymerization or

rearrangement.

Spectroscopic Properties

The conjugated system in 1-Hydroxy-2-hexadecen-4-one will give rise to characteristic

spectroscopic signals.

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/product/b15177116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopy Predicted Chemical Shifts and Signals

- Vinyl protons (C2-H, C3-H): & 6.0-7.0 ppm,
likely showing coupling to each other. -
Hydroxymethyl protons (C1-Hz): & ~4.2 ppm,

1H NMR doublet. - Methylene protons alpha to ketone
(C5-H2): & ~2.5 ppm, triplet. - Alkyl chain
protons: 6 0.8-1.6 ppm. - Terminal methyl
protons: & ~0.9 ppm, triplet.

- Carbonyl carbon (C4): 6 198-205 ppm. - Vinyl
carbons (C2, C3): 6 125-150 ppm. -
Hydroxymethyl carbon (C1): & ~65 ppm. -

13C NMR y y y (C1) pp
Methylene carbon alpha to ketone (C5): & ~40
ppm. - Alkyl chain carbons: & 20-35 ppm. -

Terminal methyl carbon: & ~14 ppm.

- O-H stretch (hydroxyl): Broad peak around
3400 cm™1, - C=0 stretch (ketone): Strong,

IR Spectroscopy sharp peak around 1670-1690 cm™1 (lowered
due to conjugation). - C=C stretch (alkene):
Peak around 1620-1640 cm™1. - C-H stretches

(alkyl): Peaks around 2850-2960 cm™1.

Expected to show a 1t - 1t* transition in the UV
UV-Vis Spectroscopy region, characteristic of a,-unsaturated
ketones, likely around 210-250 nm.[1]

Potential Synthesis

While no specific synthesis for 1-Hydroxy-2-hexadecen-4-one has been reported, a plausible
synthetic route can be proposed based on established organic reactions. A Knoevenagel-type
condensation provides a viable approach.[2]

Experimental Protocol: Proposed Synthesis via
Knoevenagel-type Condensation
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This protocol is a hypothetical adaptation of known procedures for the synthesis of related 4-

hydroxyalk-2-en-1-ones.[2]

Materials:

1-Arylsulfinyl-2-pentadecanone (can be synthesized from pentadecanoic acid)
Formaldehyde (or a suitable equivalent like paraformaldehyde)

Diethylamine

Anhydrous diethyl ether

Saturated aqueous sodium bicarbonate

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of 1-arylsulfinyl-2-pentadecanone in anhydrous diethyl ether at
0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of formaldehyde in
diethyl ether.

Condensation: Add diethylamine dropwise to the cooled reaction mixture. The reaction is
then allowed to warm to room temperature and stirred for 12-24 hours. Progress can be
monitored by thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with diethyl ether.

Purification: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure
to obtain the crude product.
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o Chromatography: Purify the crude product by silica gel column chromatography using a
suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-
hydroxy-2-hexadecen-4-one.

Note: The arylsulfinyl group is eliminated during the reaction to form the carbon-carbon double
bond.

Below is a diagram illustrating the proposed synthetic workflow.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15177116?utm_src=pdf-body
https://www.benchchem.com/product/b15177116?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15177116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

(PentadecanoicAcicD ' Formaldehyde '

STveraI steps

Synthesis

4 )

Greparation of 1-Arylsulfinyl-2-pentadecanone

l

Gnoevenagel—type Condensation
- J

Diethylamine

4 )

Purification

Golumn Chromatographa

- J

Final Product

(1—Hydroxy-2-hexadecen-4-0ne)

Click to download full resolution via product page

Proposed Synthetic Workflow for 1-Hydroxy-2-hexadecen-4-one.

Potential Biological Activity and Signaling Pathways
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The biological activity of 1-Hydroxy-2-hexadecen-4-one has not been experimentally
determined. However, the presence of a long alkyl chain and an a,3-unsaturated ketone
functional group allows for predictions of its potential biological effects.

Long-chain alcohols and ketones are known to exhibit antimicrobial activity.[3][4] The lipophilic
tail of 1-Hydroxy-2-hexadecen-4-one would facilitate its partitioning into bacterial cell
membranes, potentially disrupting membrane integrity and function.

The a,B-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in
proteins, such as cysteine thiols. This reactivity is the basis for the biological activity of many
natural products and drugs. It is plausible that 1-Hydroxy-2-hexadecen-4-one could act as an
inhibitor of enzymes that have a critical cysteine residue in their active site.

A hypothetical signaling pathway that could be modulated by a molecule with this structure is
the Keapl1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Many
a,B-unsaturated ketones are known to be activators of this pathway through covalent
modification of cysteine residues in Keapl.

Below is a conceptual diagram of this hypothetical interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hexadecen-4-one]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15177116#1-hydroxy-2-hexadecen-4-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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